4'-Methoxyresveratrol (CAS: 29700-22-9), also known as desoxyrhapontigenin, is a naturally occurring stilbenoid and a key monomethylated derivative of trans-resveratrol. The strategic placement of a methoxy group at the 4' position modifies the molecule's physicochemical properties, resulting in increased lipophilicity and metabolic stability compared to its parent compound. These structural changes are critical for applications where the rapid metabolism and lower potency of resveratrol are limiting factors, positioning 4'-Methoxyresveratrol as a distinct tool for research in areas such as cell signaling and pharmacology.
Substituting 4'-Methoxyresveratrol with its parent compound, resveratrol, is often impractical due to significant differences in biological activity and pharmacokinetics. The 4'-methoxy group is not a minor modification; it sterically hinders a primary site for sulfation and glucuronidation, the metabolic pathways that rapidly clear resveratrol from experimental systems. This structural change leads to enhanced metabolic half-life and distinct target interaction profiles, such as a dramatic increase in anti-platelet potency. Consequently, experiments designed around the stability and specific potency of 4'-Methoxyresveratrol cannot be replicated by simply increasing the concentration of the less stable and less potent resveratrol.
In studies of platelet aggregation induced by thrombin receptor activating peptide (TRAP), 4'-Methoxyresveratrol demonstrates significantly higher potency than its parent compound. It was found to be approximately 2.5 orders of magnitude more active than resveratrol. In a separate study, it inhibited TRAP-induced platelet aggregation with an IC50 of approximately 0.009 mM, making it about 25-fold more effective than resveratrol in that specific assay.
| Evidence Dimension | Inhibition of TRAP-induced platelet aggregation (IC50) |
| Target Compound Data | ~9 µM |
| Comparator Or Baseline | Resveratrol: ~225 µM (calculated from 25-fold difference) |
| Quantified Difference | ~25-fold greater potency |
| Conditions | In vitro assay using human or rabbit platelet-rich plasma with TRAP as the agonist. |
For researchers investigating anti-thrombotic pathways, this compound's higher potency allows for the use of lower, more specific concentrations, reducing potential off-target effects and material costs.
The addition of a 4'-methoxy group increases the lipophilicity of the molecule compared to resveratrol. 4'-Methoxyresveratrol has a computed XLogP3-AA value of 3.5, which is higher than the experimental log Kow (LogP) of 3.10 reported for resveratrol. This property is critical for predicting its behavior in different solvent systems and its ability to cross biological membranes.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 3.5 (XLogP3-AA) |
| Comparator Or Baseline | Resveratrol: 3.10 (experimental log Kow) |
| Quantified Difference | 12.9% higher LogP value, indicating greater lipophilicity. |
| Conditions | Computed (XLogP3-AA) for target compound vs. experimental value for comparator. |
This defined increase in lipophilicity allows for rational solvent selection for stock solutions and formulations, and it suggests enhanced passive diffusion across cell membranes, which is a key parameter for designing cell-based assays.
The 4'-hydroxyl group of resveratrol is a primary target for rapid phase II metabolism (glucuronidation and sulfation), leading to a short half-life. The 4'-methoxy group in 4'-Methoxyresveratrol blocks this key metabolic site, conferring greater stability. While direct pharmacokinetic data is limited, the closely related dimethylated analog, pterostilbene, demonstrates this principle with a plasma half-life over 7 times longer than resveratrol (105 min vs. 14 min) and significantly higher oral bioavailability in rats. This provides a strong basis for expecting improved stability and duration of action in experimental systems.
| Evidence Dimension | Plasma Half-Life (Rat Model) |
| Target Compound Data | Not directly measured, but expected to be significantly longer than resveratrol due to metabolic blocking. |
| Comparator Or Baseline | Resveratrol: ~14 minutes. (Pterostilbene, a related methoxylated analog, has a half-life of ~105 minutes). |
| Quantified Difference | Pterostilbene shows a >7-fold increase in half-life compared to resveratrol. |
| Conditions | Pharmacokinetic studies in rats. |
Improved metabolic stability ensures that the compound concentration remains more constant over the course of an experiment, leading to more reliable and reproducible data in long-term cell culture studies or in vivo models.
Due to its significantly enhanced potency against TRAP-induced platelet aggregation compared to resveratrol, this compound is the right choice for studies investigating specific anti-platelet mechanisms where high, targeted activity at low concentrations is required.
The enhanced metabolic stability inferred from its structure makes 4'-Methoxyresveratrol a more suitable agent than resveratrol for multi-day cell culture experiments, ensuring more consistent compound exposure and minimizing the need for frequent media changes.
Its increased lipophilicity suggests improved passive diffusion across cell membranes, making it a valuable tool for intracellular target validation studies where efficient and predictable cell entry is critical for reliable results.
As a methylated analog with improved stability and lipophilicity, 4'-Methoxyresveratrol serves as an ideal starting point or reference compound for medicinal chemistry efforts aimed at developing stilbenoid-based therapeutics with favorable drug-like properties.